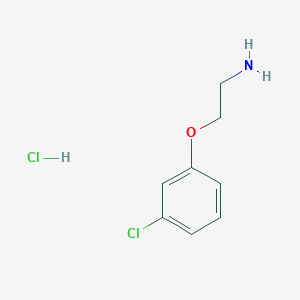

![molecular formula C8H11N3O2 B2638323 4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2260936-22-7](/img/structure/B2638323.png)

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

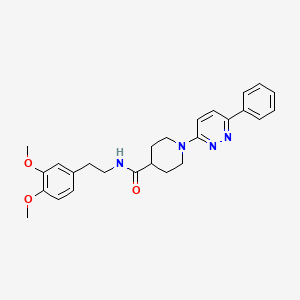

“4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” is a structurally unique compound that exhibits diverse chemistry . It’s a versatile compound used in scientific research, offering potential for various chemical reactions and synthesis. Its applications range from drug discovery.

Synthesis Analysis

The synthesis of compounds similar to “4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence, which was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Molecular Structure Analysis

The molecular structure of “4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” is unique. It is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

The chemical reactions involving “4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” are diverse. The high strain in the molecule allows it to participate in a range of strain-releasing reactions . These typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Applications De Recherche Scientifique

- Click chemistry involves efficient, modular reactions to create complex molecules. 4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid serves as a precursor for triazole synthesis via click reactions. For example, its reaction with phenylacetylene yields 1-(bicyclo[2.2.1]heptan-2-yl)-4-phenyl-1H-1,2,3-triazole .

Click Chemistry and Triazole Synthesis

Mécanisme D'action

Orientations Futures

The future directions for “4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” could involve further exploration of its diverse chemistry and potential applications in drug discovery. There’s also interest in investigating more three-dimensional, C(sp3)-rich molecules, which have been mooted to enjoy increased clinical success relative to their ‘flatter’ counterparts due to increased solubility and reduced melting points, promiscuity and Cyp450 inhibition .

Propriétés

IUPAC Name |

4-azidobicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-11-10-8-3-1-7(5-8,2-4-8)6(12)13/h1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCONSWIVHDGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2638241.png)

![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![(2-Chloro-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2638258.png)

![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)